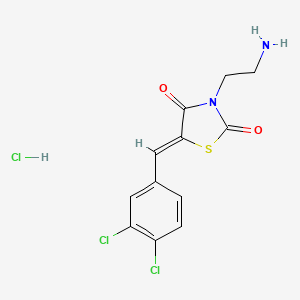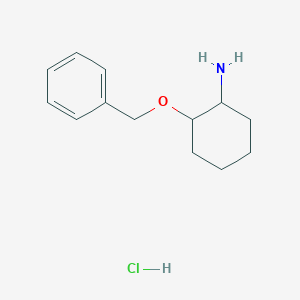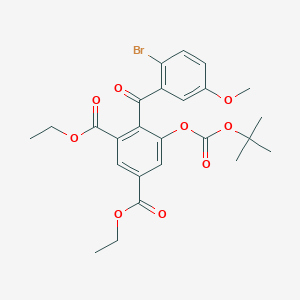
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate is a complex organic compound that features multiple functional groups, including ester, bromo, and methoxy groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromo group to the benzene ring.
Methoxylation: Addition of the methoxy group.
Esterification: Formation of ester groups through reactions with alcohols and acids.
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) as a protecting group for hydroxyl functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the ester functionalities.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromo group.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Drug Development: Investigated for potential pharmacological properties.
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Diagnostic Tools: May be used in the synthesis of diagnostic compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Diethyl 4-(2-bromo-5-methoxybenzoyl)isophthalate: Lacks the tert-butoxycarbonyl group.
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-hydroxyisophthalate: Has a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate provides unique reactivity and protection during synthesis, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C25H27BrO9 |
|---|---|
分子量 |
551.4 g/mol |
IUPAC名 |
diethyl 4-(2-bromo-5-methoxybenzoyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H27BrO9/c1-7-32-22(28)14-11-17(23(29)33-8-2)20(19(12-14)34-24(30)35-25(3,4)5)21(27)16-13-15(31-6)9-10-18(16)26/h9-13H,7-8H2,1-6H3 |
InChIキー |
FDWUPKQXZNDHOZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)OC(C)(C)C)C(=O)C2=C(C=CC(=C2)OC)Br)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


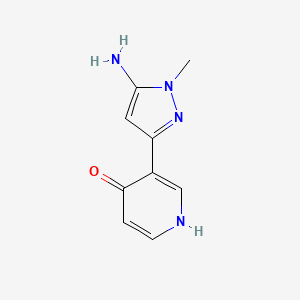
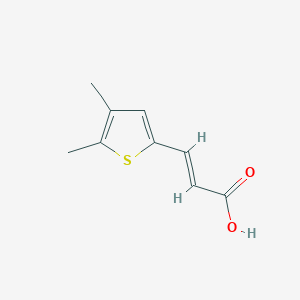
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)
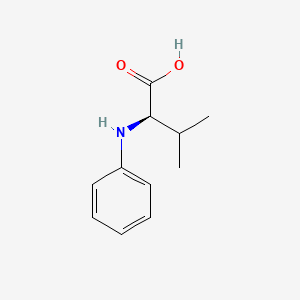
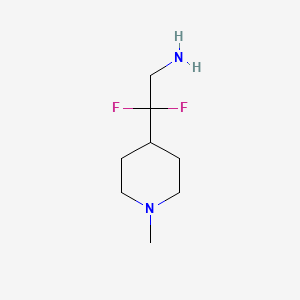

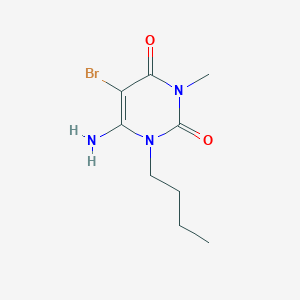
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
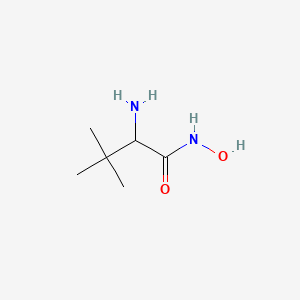
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
